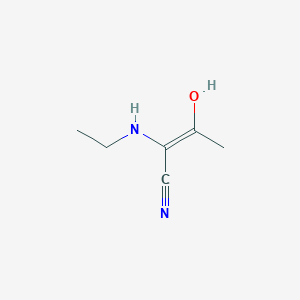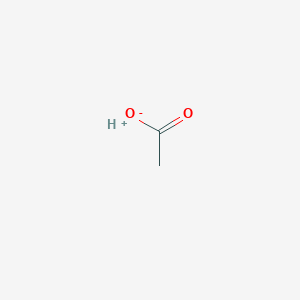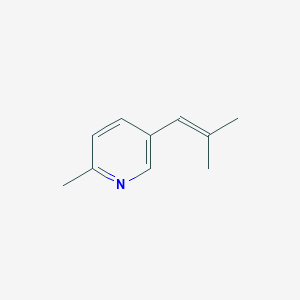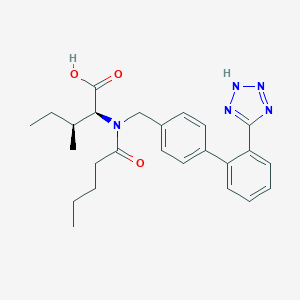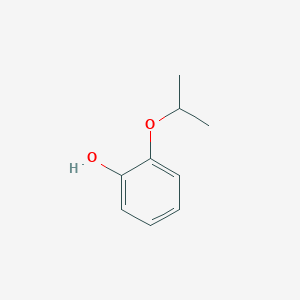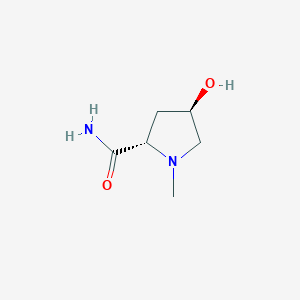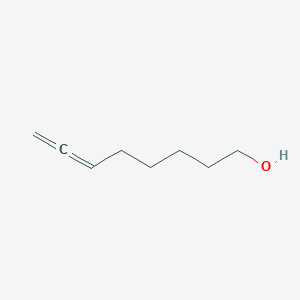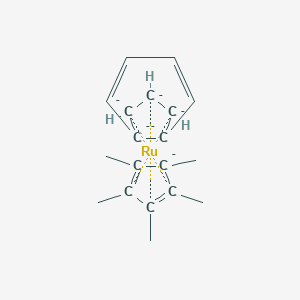
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ruthenium-based organometallic complex that has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is not fully understood. However, it is believed that the compound acts as a catalyst in various reactions, including olefin metathesis and hydrogenation. The compound's ruthenium center plays a critical role in the catalytic activity, and its electronic and steric properties can be tuned to enhance its catalytic activity.
Biochemische Und Physiologische Effekte
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound exhibits low toxicity and can be used in medicinal chemistry applications. The compound's unique properties, including its high stability and tunable electronic and steric properties, make it an attractive candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is its excellent catalytic activity. The compound can catalyze various reactions, including olefin metathesis and hydrogenation, with high efficiency and selectivity. Additionally, the compound's unique properties, including its high stability and tunable electronic and steric properties, make it an attractive candidate for various lab experiments.
However, Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has some limitations for lab experiments. The compound can be challenging to synthesize, and its purification can be challenging. Additionally, the compound's toxicity and potential environmental impact need to be carefully considered when using it in lab experiments.
Zukünftige Richtungen
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has significant potential for various future directions. Some of the possible future directions include:
1. Development of new synthetic methods for Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium that are more efficient and environmentally friendly.
2. Exploration of the compound's potential applications in drug development, including the development of new anticancer agents.
3. Investigation of the compound's potential applications in materials science, including the development of new catalysts and sensors.
4. Development of new analytical methods for the detection and quantification of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium in various matrices.
5. Investigation of the compound's potential environmental impact and development of strategies to mitigate its impact.
Conclusion
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is a ruthenium-based organometallic complex that has significant potential for various scientific research applications. The compound's excellent catalytic activity, unique properties, and potential applications in various fields make it an attractive candidate for future research. However, careful consideration needs to be given to the compound's toxicity and potential environmental impact when using it in lab experiments.
Synthesemethoden
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium can be synthesized using different methods. One of the most common methods is the reaction of indenylidene ligand with ruthenium trichloride in the presence of triethylamine. The reaction leads to the formation of the ruthenium complex, which can be purified using different techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. The compound has been shown to exhibit excellent catalytic activity in various reactions, including olefin metathesis, hydrogenation, and transfer hydrogenation. Additionally, the compound has been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
115560-11-7 |
|---|---|
Produktname |
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium |
Molekularformel |
C19H22Ru-6 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/C10H15.C9H7.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-5-9-7-3-6-8(9)4-1;/h1-5H3;1-7H;/q2*-1; |
InChI-Schlüssel |
ARGWXWQCDOPHNI-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C1=C[C-]2C=CC=C2C=C1.[Ru] |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[CH-]1[CH-][C-]2C=CC=C[C-]2[CH-]1.[Ru] |
Synonyme |
indene, 1,2,3,4,5-pentamethylcyclopentane, ruthenium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)


![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)


